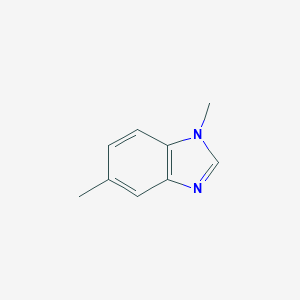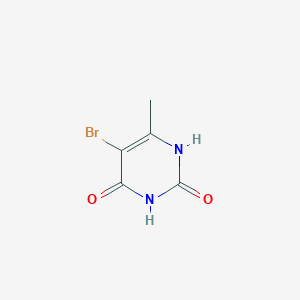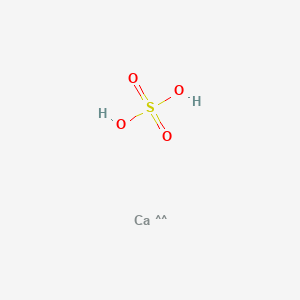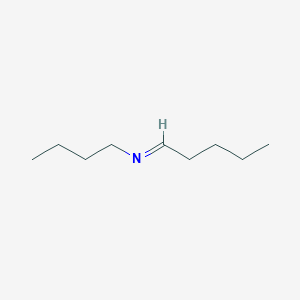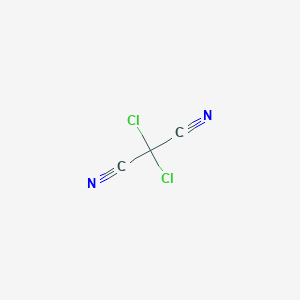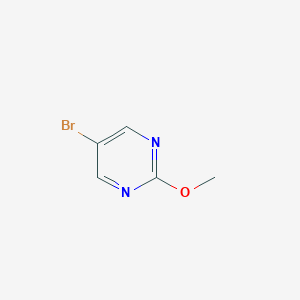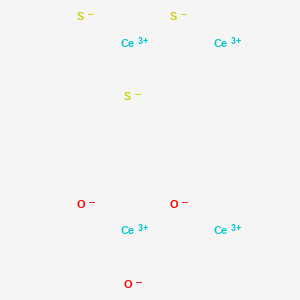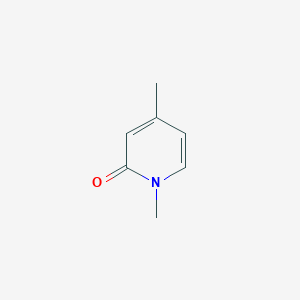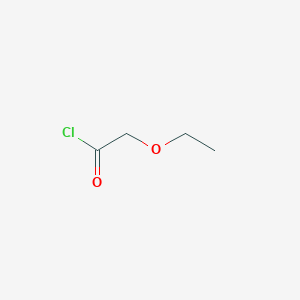
Boric acid, aluminum salt
Overview
Description
Boric acid, aluminum salt, also known as aluminum borate, is a compound with the chemical formula AlBO3. It is a white, crystalline solid that is insoluble in water. This compound is widely used in various industrial applications due to its unique properties, such as high thermal stability and resistance to chemical attack .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boric acid, aluminum salt can be synthesized by reacting boric acid with aluminum chloride or aluminum sulfate. The reaction typically occurs in an aqueous solution, followed by crystallization or precipitation to obtain the pure compound .
Industrial Production Methods: In industrial settings, this compound is produced through a low-cost, solid-state, pressureless sintering ceramic route. This method involves mixing alumina and boric acid in specific molar ratios and sintering the mixture at high temperatures (around 1100°C) to form aluminum borate ceramics .
Chemical Reactions Analysis
Types of Reactions: Boric acid, aluminum salt undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form aluminum oxide and boron oxide.
Reduction: It can be reduced to elemental aluminum and boron under specific conditions.
Substitution: It can undergo substitution reactions with other metal salts to form different borates
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen, carbon.
Substitution Reagents: Metal chlorides, sulfates.
Major Products Formed:
Oxidation: Aluminum oxide (Al2O3), boron oxide (B2O3).
Reduction: Elemental aluminum (Al), elemental boron (B).
Substitution: Various metal borates
Scientific Research Applications
Boric acid, aluminum salt has numerous applications in scientific research and industry:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for other boron compounds.
Biology: Employed in the preparation of microelectronic devices and as a component in biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as an antibacterial agent.
Industry: Utilized in the production of ceramics, glass, and as a flame retardant.
Mechanism of Action
The mechanism of action of boric acid, aluminum salt involves its ability to form complexes with various molecules. As a Lewis acid, it can interact with electron-rich species, such as amino acids, nucleotides, and carbohydrates. These interactions can influence biological processes and chemical reactions .
Molecular Targets and Pathways:
Complexation with Biomolecules: Forms stable complexes with amino acids and nucleotides, affecting their function.
Catalytic Activity: Acts as a catalyst in various organic reactions by stabilizing transition states.
Comparison with Similar Compounds
Boric acid, aluminum salt can be compared with other borates and aluminum compounds:
Similar Compounds:
Uniqueness: this compound is unique due to its combination of boron and aluminum, providing both thermal stability and chemical resistance. This makes it particularly valuable in high-temperature applications and as a flame retardant .
Properties
IUPAC Name |
aluminum;borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.BO3/c;2-1(3)4/q+3;-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMOMXZKOWKUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlBO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884308 | |
| Record name | Boric acid, aluminum salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11121-16-7 | |
| Record name | Aluminum borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011121167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid, aluminum salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boric acid, aluminum salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boric acid, aluminum salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM BORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C1HEM26VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


